1-Iodo-1H,1H-perfluorohexane
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Overview
Description
1-Iodo-1H,1H-perfluorohexane is a chemical compound with the molecular formula C6H2F11I. It is known for its unique properties due to the presence of both iodine and perfluorinated alkyl groups. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
1-Iodo-1H,1H-perfluorohexane can be synthesized through several methods. One common synthetic route involves the iodination of perfluorohexane. This reaction typically requires the use of iodine and a suitable catalyst under controlled conditions to ensure the selective introduction of the iodine atom into the perfluorohexane molecule .
Industrial production methods for this compound often involve large-scale iodination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
1-Iodo-1H,1H-perfluorohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles, such as hydroxide or amine groups, under suitable conditions.
Reduction Reactions: The compound can be reduced to form perfluorohexane by using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Although less common, this compound can undergo oxidation reactions to form perfluorohexyl iodide derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of perfluoroalkyl derivatives, while reduction reactions typically produce perfluoroalkanes .
Scientific Research Applications
1-Iodo-1H,1H-perfluorohexane has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in studies involving fluorinated biomolecules.
Medicine: Research into fluorinated pharmaceuticals often involves this compound as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including surfactants, lubricants, and coatings.
Mechanism of Action
The mechanism of action of 1-Iodo-1H,1H-perfluorohexane is primarily based on its ability to participate in various chemical reactions. The iodine atom serves as a reactive site for nucleophilic substitution, while the perfluorinated alkyl chain provides stability and resistance to degradation .
Molecular targets and pathways involved in its action include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
1-Iodo-1H,1H-perfluorohexane can be compared with other similar compounds, such as:
Perfluorohexyl iodide: Similar in structure but lacks the hydrogen atoms present in this compound.
1-Iodo-1H,1H,2H,2H-perfluorodecane: A longer-chain analog with additional hydrogen atoms.
The uniqueness of this compound lies in its specific combination of iodine and perfluorinated alkyl groups, which confer distinct reactivity and stability compared to other fluorinated compounds .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-iodohexane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F11I/c7-2(8,1-18)3(9,10)4(11,12)5(13,14)6(15,16)17/h1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPYUCSZZRWYML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F11I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382053 |
Source
|
Record name | 1-Iodo-1H,1H-perfluorohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335-50-2 |
Source
|
Record name | 1-Iodo-1H,1H-perfluorohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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